COX-2 vs. COX-1 Selectivity Profile: Isosalicifolin Exhibits Quantified Preferential Inhibition
Isosalicifolin demonstrates a quantifiable selectivity for inhibiting cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). In standardized enzyme inhibition assays, Isosalicifolin inhibited COX-2 with an IC50 of 7.76 μM, while its inhibitory activity against COX-1 was notably weaker, with an IC50 of 16.17 μM [1]. This represents a 2.08-fold selectivity window favoring COX-2. While the absolute potency is moderate, this selective profile is a differentiating characteristic when compared to non-selective COX inhibitors or other lignans whose COX selectivity has not been similarly profiled [2].
| Evidence Dimension | Inhibitory potency (IC50) against COX isoforms |
|---|---|
| Target Compound Data | COX-2 IC50: 7.76 μM; COX-1 IC50: 16.17 μM |
| Comparator Or Baseline | COX-1 as intra-compound comparator baseline |
| Quantified Difference | COX-2 inhibition is 2.08-fold more potent than COX-1 inhibition |
| Conditions | Cell-free enzyme inhibition assay (specific assay details per source) |
Why This Matters
For researchers investigating inflammation pathways, this quantified COX-2 selectivity provides a clear rationale for choosing Isosalicifolin over uncharacterized or non-selective lignans to minimize confounding COX-1-mediated effects.
- [1] Tsbiochem Product Information: Isosalicifolin (TN4326). COX-1 and COX-2 inhibition data. View Source
- [2] BindingDB Entry: BDBM50614352 (CHEMBL5277274). COX-1 and COX-2 inhibition data. View Source
